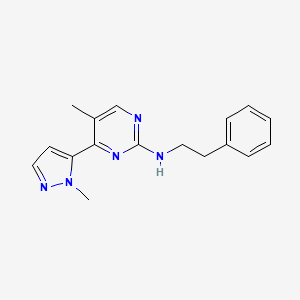![molecular formula C18H22N2O3 B5067759 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole](/img/structure/B5067759.png)
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole, also known as LY-3145822, is a synthetic compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of isoxazole derivatives and has been studied extensively for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole acts as a selective antagonist of the metabotropic glutamate receptor 2 (mGluR2). This receptor is involved in the regulation of glutamate, a neurotransmitter that is involved in various physiological processes such as learning, memory, and synaptic plasticity. By inhibiting the activity of mGluR2, 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole modulates the release of glutamate, leading to a reduction in excitatory neurotransmission.
Biochemical and Physiological Effects:
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole has been shown to have a range of biochemical and physiological effects. In animal studies, the compound has been found to improve cognitive function and memory retention. It has also been shown to reduce inflammation and pain in models of arthritis and neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole has several advantages for use in lab experiments. It is a selective antagonist, which means that it specifically targets mGluR2 without affecting other receptors. This makes it easier to study the specific effects of 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole. However, one limitation of using 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole is that it has a relatively short half-life, which means that it may need to be administered frequently in experiments.
Zukünftige Richtungen
There are several future directions for research on 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole. One area of interest is its potential as a treatment for psychiatric disorders such as schizophrenia and depression. Another area of research is its potential as an analgesic for chronic pain. Additionally, researchers are exploring the use of 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole in combination with other drugs to enhance its therapeutic effects.
In conclusion, 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole is a synthetic compound that has shown promising results in scientific research for its potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and future directions for research make it a promising compound for further study.
Synthesemethoden
The synthesis of 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole involves a multistep process that starts with the reaction of 2-methoxybenzoyl chloride with pyrrolidine to form N-(2-methoxybenzoyl) pyrrolidine. This intermediate is then reacted with 5-bromopentan-1-ol in the presence of sodium hydride to form the final product, 3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole.
Wissenschaftliche Forschungsanwendungen
3-[1-(2-methoxybenzoyl)-2-pyrrolidinyl]-5-propylisoxazole has been studied in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. The compound has shown promising results in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia. It has also been studied for its potential as an analgesic and anti-inflammatory agent.
Eigenschaften
IUPAC Name |
(2-methoxyphenyl)-[2-(5-propyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O3/c1-3-7-13-12-15(19-23-13)16-9-6-11-20(16)18(21)14-8-4-5-10-17(14)22-2/h4-5,8,10,12,16H,3,6-7,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPLSCLIDZRONMF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NO1)C2CCCN2C(=O)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(3-ethoxyphenoxy)propoxy]-1,2-dimethylbenzene](/img/structure/B5067677.png)

![2-(2-{[({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}phenoxy)ethanol](/img/structure/B5067685.png)
![N-(sec-butyl)-4-{[(3,4-dimethylphenyl)(methylsulfonyl)amino]methyl}benzamide](/img/structure/B5067688.png)
![2-(2-isoxazolidinyl)-5-[3-(3-phenylpropyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5067694.png)
![N-benzyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B5067704.png)
![N-cyclopentyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5067711.png)
![8-[4-(3-isopropylphenoxy)butoxy]quinoline](/img/structure/B5067713.png)
![4-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5067721.png)
![1-chloro-4-[4-(4-ethoxyphenoxy)butoxy]benzene](/img/structure/B5067726.png)


![2,4,6-triisopropyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B5067750.png)
![2-{4-[(cyclohexylamino)sulfonyl]-2-methylphenoxy}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5067754.png)